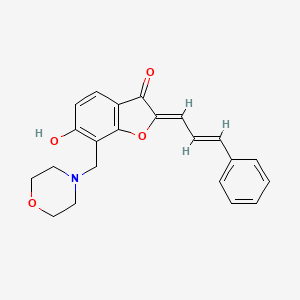

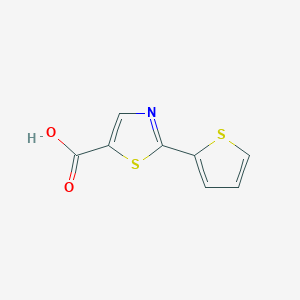

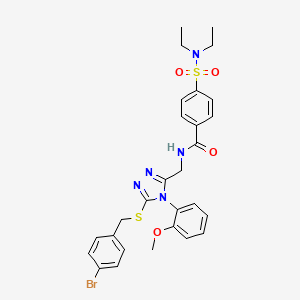

(Z)-6-hydroxy-7-(morpholinomethyl)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzofuran compounds, such as “(Z)-6-hydroxy-7-(morpholinomethyl)-2-((E)-3-phenylallylidene)benzofuran-3(2H)-one”, are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have potential applications in many aspects, making them potential natural drug lead compounds .

Synthesis Analysis

Benzofuran compounds can be synthesized using novel methods that have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield . This is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of benzofuran compounds is complex and can be analyzed using X-ray crystallography . The linear conjugated functionality of these compounds is unambiguously evidenced by this method .Chemical Reactions Analysis

A three-component reaction of aryne, DMF, and isonitrile can be used for the synthesis of the otherwise inaccessible chemotype, conjugated enamidines . Incubation with a Brønsted acid causes a cascade skeleton rearrangement of the enamidines to benzofuran-3-oxoacetates .Applications De Recherche Scientifique

Vasorelaxant Agents and Structure-Activity Relationships

Benzofuran derivatives, including those modified with morpholine groups, have been studied for their vasodilatation properties. These compounds, synthesized through a series of chemical reactions, have shown significant activity in isolated thoracic aortic rings of rats, demonstrating potential as vasorelaxant agents. The study conducted by Hassan et al. (2014) involved a quantitative structure-activity relationship (QSAR) analysis, highlighting how different physicochemical parameters, including solubility and structural features, correlate with vasorelaxant activity. This research suggests that similar benzofuran-morpholine hybrids might be explored for therapeutic applications in cardiovascular diseases (Hassan, G. S., Rahman, D. E., Abdel Saleh, D. O., & Abdel Jaleel, G. A., 2014).

Thermal Isomerization and Novel Heterocycle Formation

The thermal behavior of morpholino-containing allenes, including potential isomerization processes that yield novel heterocyclic frameworks, has been investigated. Mayer and Maas (1992) discussed the isomerization of 1-morpholino-3-phenylallenes to produce [1,4]oxazino[4,3-a][2]benzazepines under thermal conditions, a transformation that underscores the utility of morpholino groups in synthesizing complex heterocyclic structures. This research points to the relevance of morpholine derivatives in synthetic organic chemistry, particularly in the construction of heterocyclic compounds that may have pharmaceutical applications (Mayer, T., & Maas, G., 1992).

Antioxidant and DNA Protection Properties

Research into the modification of compounds with benzofuran structures to enhance their antioxidant abilities has been conducted. Zhao and Liu (2012) explored how the introduction of ferrocene to benzofuran derivatives can increase their radical-scavenging capacity, demonstrating the potential of modified benzofurans in protecting DNA against oxidative stress. This study illustrates the importance of chemical modifications in enhancing the biological activities of benzofuran compounds, suggesting that derivatives of the target compound might find application in antioxidative therapies (Zhao, C., & Liu, Z.-Q., 2012).

Orientations Futures

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on discovering novel methods for constructing benzofuran rings and exploring their potential applications as drug lead compounds .

Analyse Biochimique

Cellular Effects

Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

(2Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4/c24-19-10-9-17-21(25)20(8-4-7-16-5-2-1-3-6-16)27-22(17)18(19)15-23-11-13-26-14-12-23/h1-10,24H,11-15H2/b7-4+,20-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBUVVMAEIYXJQ-FJASIERCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=C2OC(=CC=CC4=CC=CC=C4)C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C=C\C4=CC=CC=C4)/C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl thiophene-2-carboxylate](/img/structure/B2558156.png)

![N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2558158.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methylthiazol-5-yl)methanone](/img/structure/B2558159.png)

![Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2558160.png)

![1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2558161.png)

![N-[1-(furan-2-yl)propan-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2558168.png)